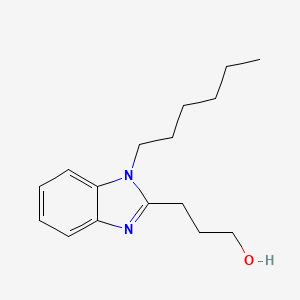
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, also referred to as HDBP, is a synthetic compound that has been used in a variety of scientific research applications. HDBP is a colorless liquid that is soluble in a variety of organic solvents, making it an ideal compound for laboratory experiments. HDBP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.
Wissenschaftliche Forschungsanwendungen
HDBP has been used in a variety of scientific research applications, including the study of drug metabolism, the investigation of drug-drug interactions, and the elucidation of the mechanism of action of various compounds. HDBP has also been used to study the effects of various compounds on the biochemical and physiological processes of cells and organisms.
Wirkmechanismus
HDBP has been found to interact with various receptors and enzymes in the body. It has been found to inhibit the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of drugs in the body. HDBP has also been found to interact with G-protein coupled receptors, which are involved in a variety of cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects
HDBP has been found to affect the biochemical and physiological processes of cells and organisms. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to increased levels of the drug in the body and potentially increased toxicity. HDBP has also been found to affect the expression of certain genes, which can lead to changes in the biochemical and physiological processes of cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
HDBP has several advantages for laboratory experiments. It is a colorless liquid that is soluble in a variety of organic solvents, making it easy to handle and store. It also has a low melting point, which makes it easy to purify by recrystallization. However, HDBP is also highly reactive and can react with other compounds, so it is important to take precautions when handling it in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research involving HDBP. One potential direction is to investigate the effects of HDBP on the expression of genes involved in drug metabolism and drug-drug interactions. Another potential direction is to study the effects of HDBP on the biochemical and physiological processes of cells and organisms. Finally, HDBP could be used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.
Synthesemethoden
HDBP is synthesized through a reaction between 1-hexanol and 1,3-dibromo-2-propanol. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 100-120°C. The reaction takes place in an inert atmosphere, such as nitrogen or argon, and the product is purified by distillation or recrystallization.
Eigenschaften
IUPAC Name |
3-(1-hexylbenzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-7-12-18-15-10-6-5-9-14(15)17-16(18)11-8-13-19/h5-6,9-10,19H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCXMZXPMNDLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-hexyl-1H-benzo[d]imidazol-2-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B6576047.png)
![8-hydrazinyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576049.png)
![4-[3-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576057.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576063.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576068.png)
![7-hexyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576070.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B6576074.png)
![7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576089.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B6576098.png)
![3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576102.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576106.png)
![2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576111.png)
![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576127.png)
![8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576134.png)